3-Chloro-2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl](phenyl)methyl]-5-(trifluoromethyl)pyridine
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Overview
Description
The compound “3-Chloro-2-[4-(4-chlorophenyl)-1,3-thiazol-2-ylmethyl]-5-(trifluoromethyl)pyridine” is a complex organic molecule. It contains several functional groups including a pyridine ring, a thiazole ring, and a trifluoromethyl group. These functional groups are common in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (pyridine and thiazole) would contribute to the compound’s stability. The electronegative trifluoromethyl group could influence the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For instance, the pyridine ring might undergo electrophilic substitution, while the thiazole ring might participate in nucleophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in the body .Scientific Research Applications
Structural and Optical Properties
The research on isomorphous structures of chloro- and methyl-substituted heterocyclic analogues, including compounds related to "3-Chloro-2-[4-(4-chlorophenyl)-1,3-thiazol-2-ylmethyl]-5-(trifluoromethyl)pyridine," highlights the significance of the chlorine-methyl (Cl-Me) exchange rule in determining molecular structures. These studies reveal extensive disorder in such compounds, which poses challenges in automatic isomorphism detection during data mining procedures, underscoring the complexity of their crystalline structures (Swamy et al., 2013).
Electronic and Photophysical Properties
Investigations into the electronic and photophysical properties of pyridine derivatives, including those structurally related to the compound , have led to insights into their optical functions, energy gaps, and device applications such as heterojunctions and photosensors. These studies demonstrate the potential of such compounds in optoelectronic applications due to their unique optical properties and the mechanisms underlying their conductive behaviors (Zedan, El-Taweel, & El-Menyawy, 2020).
Luminescence and Sensor Applications
Research on rhenium(I) tricarbonyl complexes with pyridine-functionalized ligands related to "3-Chloro-2-[4-(4-chlorophenyl)-1,3-thiazol-2-ylmethyl]-5-(trifluoromethyl)pyridine" has expanded our understanding of luminescent materials. These complexes exhibit blue-green luminescence, rare among rhenium(I) tricarbonyl complexes, suggesting their suitability for applications in luminescent sensors and optoelectronic devices due to their specific emission wavelengths and photoluminescence lifetime decays (Li et al., 2012).
Antimicrobial and Anticancer Activities
Compounds structurally similar to "3-Chloro-2-[4-(4-chlorophenyl)-1,3-thiazol-2-ylmethyl]-5-(trifluoromethyl)pyridine" have been explored for their antimicrobial and anticancer activities. These studies reveal the potential of such compounds in medicinal chemistry, where their biological activities against various bacterial and fungal strains, as well as cancer cell lines, are of significant interest. This research underscores the therapeutic potential of these compounds and their relevance in the development of new pharmaceuticals (Katariya, Vennapu, & Shah, 2021).
Future Directions
Mechanism of Action
: Selection of boron reagents for Suzuki–Miyaura coupling : Discovery of 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide : Donor engineering of diphenylamine-substituted tris(2,4,6-trichlorophenyl)methyl : Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov alkene hydromethylation : Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov alkene hydromethylation
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the thiazole ring, which can undergo electrophilic substitution and nucleophilic substitution .
Cellular Effects
Thiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of varying dosages of 3-Chloro-2-[4-(4-chlorophenyl)-1,3-thiazol-2-ylmethyl]-5-(trifluoromethyl)pyridine in animal models have not been reported. Thiazole derivatives have been studied for their threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Thiazole derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Thiazole derivatives have been studied for their interactions with transporters or binding proteins, as well as any effects on their localization or accumulation .
Subcellular Localization
Thiazole derivatives have been studied for their targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-phenylmethyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2F3N2S/c23-16-8-6-13(7-9-16)18-12-30-21(29-18)19(14-4-2-1-3-5-14)20-17(24)10-15(11-28-20)22(25,26)27/h1-12,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIRWGHDUNXTNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=C(C=N2)C(F)(F)F)Cl)C3=NC(=CS3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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